Pirtenidine hydrochloride
Overview
Description
Pirtenidine Hydrochloride is an antimicrobial agent known for its efficacy against oral plaque-forming microorganisms. It has been found to significantly reduce the adherence of Candida species to buccal epithelial cells
Preparation Methods
The synthesis of Pirtenidine Hydrochloride involves several steps:
Synthetic Routes: The preparation of pyridine derivatives, such as this compound, often involves multi-component reactions.
Reaction Conditions: The reaction typically requires high temperatures and specific catalysts to achieve good yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale multi-component reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pirtenidine Hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions: Common reagents include potassium carbonate and tin dichloride, which are used in various steps of the synthesis.
Scientific Research Applications
Pirtenidine Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pirtenidine Hydrochloride involves:
Comparison with Similar Compounds
Pirtenidine Hydrochloride can be compared with other similar compounds:
Properties
CAS No. |
100227-05-2 |
---|---|
Molecular Formula |
C21H39ClN2 |
Molecular Weight |
355.0 g/mol |
IUPAC Name |
N,1-dioctylpyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C21H38N2.ClH/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2;/h15-16,19-20H,3-14,17-18H2,1-2H3;1H |
InChI Key |
BQXQJMORUIBOJL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl |
Canonical SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl |
Key on ui other cas no. |
100227-05-2 |
Synonyms |
Pirtenidine hydrochloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.